REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([OH:9])=O.Cl.[CH3:11][NH:12][O:13][CH3:14].CCN=C=NCCCN(C)C.Cl.O.ON1C2C=CC=CC=2N=N1.C(N(CC)CC)C.C(=O)([O-])O.[Na+]>CN(C=O)C>[CH3:14][O:13][N:12]([CH3:11])[C:7]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1)=[O:9] |f:1.2,3.4,5.6,8.9|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C(=O)O
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
3.12 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C.Cl
|
Name
|
|
Quantity
|
2.48 mg
|
Type
|
reactant
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
2.25 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 50° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified through silica gel column chromatography (hexane:ethyl acetate=1:4)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C1=NC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 988 mg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |